![molecular formula C13H7ClO B1595795 3-Chloro-9h-fluoren-9-one CAS No. 7254-06-0](/img/structure/B1595795.png)
3-Chloro-9h-fluoren-9-one
Overview
Description
3-Chloro-9h-fluoren-9-one is a derivative of 9H-Fluoren-9-one . It has a molecular formula of C13H7ClO and a molecular weight of 214.64700 . It is a bright fluorescent yellow solid .
Molecular Structure Analysis
The molecular structure of 3-Chloro-9h-fluoren-9-one is similar to that of 9H-Fluoren-9-one, with the addition of a chlorine atom .Physical And Chemical Properties Analysis
3-Chloro-9h-fluoren-9-one has a density of 1.369g/cm3 and a boiling point of 374.5ºC at 760 mmHg . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
1. NMR Spectroscopy Studies
3-Chloro-9h-fluoren-9-one has been studied using high-resolution NMR spectroscopy. This research provides insights into the molecular structure and dynamics of fluorene derivatives, which are important for understanding their chemical behavior and potential applications (Drake & Jones, 1980).
2. Solvolysis Reactions
The compound has been involved in studies exploring solvolysis reactions. Such reactions are fundamental in organic chemistry and are key to understanding reaction mechanisms and developing new synthetic routes (Thibblin, 1987).
3. Solubility and Phase Equilibria
Research on 9H-fluoren-9-one, a closely related compound, includes its solubility and phase equilibria in various organic solvents. This is crucial for applications in material science and pharmaceuticals where solubility plays a vital role (Wei et al., 2012).
4. Molecular Structure Analysis
Studies have been conducted on the structural analysis of fluorenyl derivatives, including chloro-fluorenylsilane compounds. These studies contribute to the field of molecular engineering and design of new materials (Rengstl & Schubert, 1980).
5. Chemical Synthesis and Catalysis
The compound and its derivatives have been used in exploring novel chemical synthesis routes and catalysis mechanisms. This includes research on palladium migration processes and intramolecular C-H activation, which are critical for developing new synthetic methodologies (Zhao et al., 2007).
6. Materials Science Applications
There's research exploring the use of fluorene derivatives in materials science, such as the development of environmentally sensitive fluorophores. Such compounds have potential applications in sensors and electronic devices (Hussein, El Guesmi & Ahmed, 2019).
7. Photochemistry
9H-fluorene, closely related to 3-Chloro-9h-fluoren-9-one, has been studied for its photochemical properties, including photoinduced isomerization. This has implications for the development of photo-responsive materials (Kumakura, Akai & Nakata, 2019).
Safety and Hazards
properties
IUPAC Name |
3-chlorofluoren-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClO/c14-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)15/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKPWMGKYILMAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291066 | |
Record name | 3-chloro-9h-fluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90291066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-9h-fluoren-9-one | |
CAS RN |
7254-06-0 | |
Record name | NSC72976 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72976 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-chloro-9h-fluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90291066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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